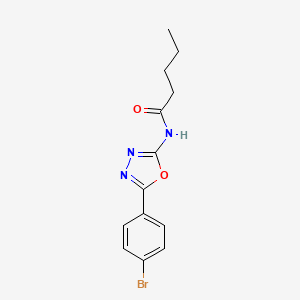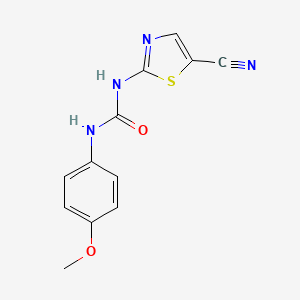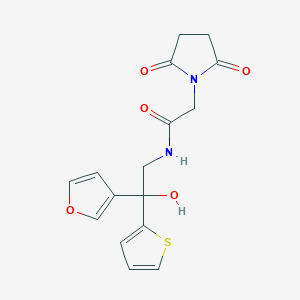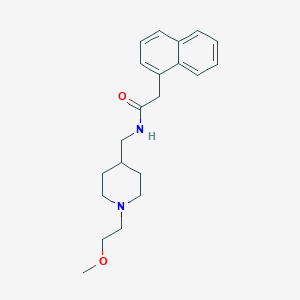
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is not directly discussed in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar oxalamide derivatives. For instance, the first paper describes a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which share a benzyl moiety and are synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The second paper discusses a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally related to the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of CuAAC, which is a click chemistry approach that allows for the rapid assembly of complex molecules . This method could potentially be adapted for the synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide by choosing appropriate azide and alkyne precursors. Additionally, the second paper presents a one-pot synthetic approach to oxalamides via the Meinwald rearrangement and a new rearrangement sequence . This method could offer insights into the synthesis of the compound , particularly in the formation of the oxalamide moiety.
Molecular Structure Analysis
While the molecular structure of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is not analyzed in the provided papers, the structure-activity relationship (SAR) studies in the first paper suggest that meta-phenoxy substitution on the benzyl group is important for biological activity . This information could be useful in predicting the potential biological activity of the compound , as it also contains a benzyl group.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide. However, the first paper's discussion on the inhibition of tubulin polymerization by related compounds suggests that the compound may also interact with biological macromolecules in a similar manner . The second paper does not discuss the chemical reactions of oxalamides but focuses on their synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide are not detailed in the provided papers. However, the antiproliferative activity against cancer cell lines and the correlation to antimicrotubule agents like paclitaxel and vincristine, as discussed in the first paper, could imply that the compound may have similar properties if it shares structural similarities . The second paper does not provide information on the properties of oxalamides .
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Mechanisms and Compulsive Behavior
Compounds similar to N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide have been explored for their role in modulating orexin receptors, which are crucial in regulating feeding, arousal, stress, and substance abuse behaviors. For example, selective antagonism at the orexin-1 receptor (OX1R) has been shown to reduce compulsive food seeking and intake in models of binge eating, suggesting potential therapeutic applications for eating disorders and possibly other conditions with a compulsive component (Piccoli et al., 2012).
Neuropsychopharmacology and Antipsychotic Potential
Compounds structurally related to N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide have been evaluated for their neuropsychopharmacological properties, such as acting as potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonists. This activity suggests potential applications in treating disorders related to serotonin dysfunction, including schizophrenia and other psychoses, by modulating the serotonin system in the brain (Vanover et al., 2006).
Synthesis and Chemical Properties
The chemical synthesis and properties of derivatives of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide, including novel synthetic approaches and the exploration of their chemoselectivity, provide a foundation for further chemical and pharmacological studies. These studies could lead to the development of new compounds with enhanced biological activity or improved pharmacokinetic profiles (Mamedov et al., 2016).
Antimicrobial and Anti-Inflammatory Applications
Research into the antimicrobial and anti-inflammatory properties of related compounds has highlighted their potential as novel agents for treating infections and inflammatory conditions. For instance, the exploration of new thiourea derivatives has shown significant antimicrobial activity, especially against resistant strains of bacteria, opening avenues for developing new antibiotics with unique mechanisms of action (Limban et al., 2011).
Eigenschaften
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O2/c22-18-12-17(6-7-19(18)23)25-21(28)20(27)24-13-15-8-10-26(11-9-15)14-16-4-2-1-3-5-16/h1-7,12,15H,8-11,13-14H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVCWIIVQDVLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2519106.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2519109.png)
![(5Z)-1-butyl-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2519111.png)
![2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile](/img/structure/B2519112.png)
![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2519114.png)




![Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate](/img/structure/B2519123.png)
![N-(1-cyanocyclohexyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]-N-methylacetamide](/img/structure/B2519125.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2519127.png)